molecular formula C14H14ClN5 B7518612 N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7518612
M. Wt: 287.75 g/mol
InChI Key: GRDJVPMXKMGSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of various autoimmune diseases. It is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.

Mechanism of Action

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine selectively inhibits the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of these enzymes, N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine reduces the production of pro-inflammatory cytokines and other mediators that contribute to autoimmune disease.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, and increasing the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the activation and proliferation of immune cells, such as T cells and B cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for lab experiments is its selectivity for the JAK family of enzymes, which allows for more precise targeting of specific signaling pathways. However, its limitations include potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, including:
1. Investigating its potential for use in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more selective JAK inhibitors that target specific isoforms of the enzyme.
3. Studying the long-term safety and efficacy of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in clinical trials.
4. Investigating its potential for use in combination therapy with other autoimmune disease drugs.
5. Exploring the role of JAK inhibitors in cancer therapy, as JAK signaling pathways are often dysregulated in cancer cells.
In conclusion, N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a promising small molecule drug that has shown potential for the treatment of various autoimmune diseases. Its selective inhibition of the JAK family of enzymes offers a more precise approach to targeting specific signaling pathways, and its biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand its potential therapeutic applications and limitations.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the reaction of 4-chloro-2-nitroaniline with ethyl 2-bromoacetate, followed by reduction of the resulting nitro compound to the corresponding aniline. The aniline is then reacted with 1-methyl-1H-pyrazol-4-carboxylic acid to yield the desired pyrazolopyrimidine structure.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-20-14-12(8-19-20)13(17-9-18-14)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDJVPMXKMGSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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